Cas no 760189-08-0 (2-(2,2-dimethylpropanoyl)cyclopentan-1-one)

2-(2,2-dimethylpropanoyl)cyclopentan-1-one 化学的及び物理的性質
名前と識別子
-
- CYCLOPENTANONE, 2-(2,2-DIMETHYL-1-OXOPROPYL)-
- 2-(2,2-dimethylpropanoyl)cyclopentan-1-one
- AKOS011018555
- SCHEMBL14436613
- EN300-1126701
- 760189-08-0
-
- インチ: InChI=1S/C10H16O2/c1-10(2,3)9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3
- InChIKey: BVODMQPVKHDQPG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 168.115029749Da
- どういたいしつりょう: 168.115029749Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 34.1Ų
2-(2,2-dimethylpropanoyl)cyclopentan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126701-0.5g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
Enamine | EN300-1126701-0.05g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
Enamine | EN300-1126701-1g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 95% | 1g |
$414.0 | 2023-10-26 | |
Enamine | EN300-1126701-2.5g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
Enamine | EN300-1126701-0.25g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
Enamine | EN300-1126701-10g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 95% | 10g |
$1778.0 | 2023-10-26 | |
Enamine | EN300-1126701-5g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 95% | 5g |
$1199.0 | 2023-10-26 | |
Enamine | EN300-1126701-5.0g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1126701-1.0g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1126701-0.1g |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one |
760189-08-0 | 95% | 0.1g |
$364.0 | 2023-10-26 |
2-(2,2-dimethylpropanoyl)cyclopentan-1-one 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
2-(2,2-dimethylpropanoyl)cyclopentan-1-oneに関する追加情報
Professional Introduction to 2-(2,2-dimethylpropanoyl)cyclopentan-1-one (CAS No. 760189-08-0)
2-(2,2-dimethylpropanoyl)cyclopentan-1-one is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 760189-08-0, has garnered attention due to its potential applications in the synthesis of bioactive molecules and its role in various chemical transformations. The structure of this molecule consists of a cyclopentanone ring substituted with an acyl group derived from 2,2-dimethylpropanoic acid, which imparts distinct reactivity and utility in synthetic chemistry.
The compound's molecular formula, C₁₁H₁₈O₂, reflects its hydrophobic nature and the presence of multiple carbon-hydrogen bonds, which are typical features of many organic intermediates used in pharmaceutical synthesis. The presence of the cyclopentanone moiety makes it a versatile building block for more complex molecules, particularly in the development of heterocyclic compounds that are prevalent in drug candidates. The acyl group attached to the cyclopentanone ring further enhances its reactivity, allowing for various functionalization strategies that can be exploited in medicinal chemistry.
In recent years, there has been a growing interest in cyclopentanone derivatives due to their reported biological activities. Studies have suggested that compounds with similar structural motifs may exhibit properties such as anti-inflammatory, antimicrobial, and even anticancer effects. The specific substitution pattern in 2-(2,2-dimethylpropanoyl)cyclopentan-1-one makes it a promising candidate for further investigation in these areas. Researchers have been exploring its potential as a precursor for synthesizing more complex pharmacophores that could lead to novel therapeutic agents.
The synthesis of 2-(2,2-dimethylpropanoyl)cyclopentan-1-one typically involves the condensation of cyclopentanone with 2-methylbutanoic acid or its derivatives under controlled conditions. This reaction often requires catalytic agents such as acids or bases to facilitate the formation of the acyl bond. The efficiency and yield of this reaction can be influenced by factors such as temperature, solvent choice, and catalyst concentration. Advances in synthetic methodologies have enabled more streamlined and scalable production processes for this compound, making it more accessible for industrial and research applications.
One of the key areas where 2-(2,2-dimethylpropanoyl)cyclopentan-1-one has shown promise is in the development of chiral compounds. The cyclopentanone ring can exist in different stereoisomeric forms, which can significantly impact the biological activity of derived molecules. Researchers are leveraging this property to develop enantiomerically pure forms of this compound for use in drug development. Chiral synthesis techniques, including asymmetric catalysis and resolution methods, are being employed to produce high-purity enantiomers that can be tested for their pharmacological effects.
The compound's stability under various conditions is another critical factor that influences its utility in pharmaceutical applications. Studies have examined its behavior under different storage conditions and exposure to light or air to assess its shelf life and potential degradation pathways. Understanding these stability profiles is essential for ensuring that the compound remains effective throughout its intended use period. Additionally, spectroscopic techniques such as NMR and mass spectrometry are used to confirm the identity and purity of synthesized samples.
Recent research has also explored the use of computational methods to predict the properties and reactivity of 2-(2,2-dimethylpropanoyl)cyclopentan-1-one. Molecular modeling techniques can provide insights into how this compound interacts with biological targets at the molecular level. These computational studies complement experimental approaches by helping researchers design more effective synthetic routes and predict potential side effects or interactions with other molecules. The integration of experimental data with computational predictions has become increasingly important in modern drug discovery processes.
The potential applications of 2-(2,2-dimethylpropanoyl)cyclopentan-1-one extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its unique structural features make it a valuable intermediate for synthesizing complex organic molecules that could have applications in crop protection agents or specialty chemicals. As research continues to uncover new uses for this compound, its importance in various scientific fields is likely to grow.
In conclusion, 2-(2,2-dimethylpropanoyl)cyclopentan-1-one (CAS No. 760189-08-0) is a versatile and significant compound with broad applications in organic chemistry and pharmaceutical research. Its unique structure and reactivity make it a valuable building block for synthesizing bioactive molecules, while its stability and chiral properties enhance its utility in drug development efforts. Continued research into this compound will likely uncover even more innovative uses and expand its role in scientific advancements.
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